Cas no 1012-17-5 (2-(4-Chlorobenzyl)propanoic Acid)

2-(4-Chlorobenzyl)propanoic acid is a chlorinated aromatic carboxylic acid derivative with applications in pharmaceutical and agrochemical synthesis. Its structure, featuring a chlorobenzyl group attached to a propanoic acid backbone, provides versatility as an intermediate in organic reactions. The compound is valued for its stability and reactivity, particularly in the formation of esters and amides. The presence of the chloro-substituted aromatic ring enhances its utility in cross-coupling reactions and as a building block for bioactive molecules. High purity grades are available for research and industrial use, ensuring consistent performance in synthetic workflows. Proper handling and storage are recommended due to its acidic nature.
2-(4-Chlorobenzyl)propanoic Acid structure
1012-17-5 structure
Product Name:2-(4-Chlorobenzyl)propanoic Acid
CAS No:1012-17-5
MF:C10H11ClO2
MW:198.646142244339
MDL:MFCD08445717
CID:1073835
PubChem ID:22270652
Update Time:2025-10-21

2-(4-Chlorobenzyl)propanoic Acid Chemical and Physical Properties

Names and Identifiers

    • 3-(4-Chloro-phenyl)-2-methyl-propionic acid
    • 2-Chlor-3-(4-chlor-phenyl)-propionsaeure
    • 2-methyl-3-(4-chlorophenyl)propionic acid
    • AG-A-52147
    • BB 0217983
    • CTK6A3302
    • SureCN2555902
    • 3-(4-chlorophenyl)-2-methylpropanoic acid
    • 2-(4-Chlorobenzyl)propanoic Acid
    • MDL: MFCD08445717
    • Inchi: 1S/C10H11ClO2/c1-7(10(12)13)6-8-2-4-9(11)5-3-8/h2-5,7H,6H2,1H3,(H,12,13)
    • InChI Key: DFLJNMPGPGFGBR-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)CC(C(=O)O)C

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3

2-(4-Chlorobenzyl)propanoic Acid Security Information

  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT

2-(4-Chlorobenzyl)propanoic Acid Pricemore >>

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2-(4-Chlorobenzyl)propanoic Acid Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Hydrogen bromide Solvents: Water ;  24 h, 80 °C
Reference
Weak, bidentate chelating group assisted cross-coupling of C(sp3)-H bonds in aliphatic acid derivatives with aryltrifluoroborates
Cai, Zhihua; et al, Chemical Communications (Cambridge, 2018, 54(90), 12766-12769

Production Method 2

Reaction Conditions
1.1 Reagents: Silver carbonate ,  Potassium carbonate Catalysts: Quinone ,  Palladium diacetate ,  N-[(1S)-1-[(4S)-4,5-Dihydro-4-(phenylmethyl)-2-oxazolyl]-2,2-dimethylpropyl]acet… Solvents: 2-Methyl-2-butanol ;  24 h, 100 °C
2.1 Reagents: Hydrogen bromide Solvents: Water ;  24 h, 80 °C
Reference
Weak, bidentate chelating group assisted cross-coupling of C(sp3)-H bonds in aliphatic acid derivatives with aryltrifluoroborates
Cai, Zhihua; et al, Chemical Communications (Cambridge, 2018, 54(90), 12766-12769

2-(4-Chlorobenzyl)propanoic Acid Raw materials

2-(4-Chlorobenzyl)propanoic Acid Preparation Products

Additional information on 2-(4-Chlorobenzyl)propanoic Acid

Introduction to 2-(4-Chlorobenzyl)propanoic Acid (CAS No. 1012-17-5)

2-(4-Chlorobenzyl)propanoic Acid, identified by the Chemical Abstracts Service Number (CAS No.) 1012-17-5, is a significant compound in the field of organic chemistry and pharmaceutical research. This molecule, featuring a benzylic side chain with a chloro substituent on the aromatic ring and a propanoic acid moiety, has garnered attention due to its versatile structural properties and potential applications in drug development and synthetic chemistry.

The structural framework of 2-(4-Chlorobenzyl)propanoic Acid consists of a propionic acid backbone attached to a benzyl group, where the benzene ring is substituted with a chlorine atom at the para position. This specific arrangement imparts unique reactivity and functionality, making it a valuable intermediate in the synthesis of more complex molecules. The presence of both electron-withdrawing (chloro) and electron-donating (benzylic) groups allows for diverse chemical transformations, including nucleophilic substitution, condensation reactions, and metal-catalyzed coupling processes.

In recent years, 2-(4-Chlorobenzyl)propanoic Acid has been explored in the context of medicinal chemistry for its potential role as a building block in the development of novel therapeutic agents. The benzylic propanoic acid moiety can serve as a linker or pharmacophore in drug design, while the chlorobenzyl group provides opportunities for further functionalization through cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings. These reactions are pivotal in constructing biaryl structures, which are prevalent in many biologically active compounds.

One of the most compelling areas of research involving 2-(4-Chlorobenzyl)propanoic Acid is its application in the synthesis of small-molecule inhibitors targeting various biological pathways. For instance, studies have demonstrated its utility in generating derivatives that interact with enzymes involved in cancer metabolism and inflammation. The chlorobenzyl group can be readily modified to introduce specific pharmacological properties, such as enhanced solubility or targeted binding affinity. Additionally, the propanoic acid functionality can be converted into esters or amides, expanding the chemical diversity of potential drug candidates.

The compound’s reactivity also makes it a valuable tool in organic synthesis for constructing complex scaffolds. For example, it can serve as a precursor in the preparation of chiral auxiliaries or ligands used in asymmetric catalysis. The ability to functionalize both the aromatic ring and the aliphatic chain offers synthetic chemists considerable flexibility in designing multi-step synthetic routes. This adaptability has been leveraged in industrial settings for producing fine chemicals and specialty materials where precise structural control is essential.

Recent advances in computational chemistry have further highlighted the significance of 2-(4-Chlorobenzyl)propanoic Acid. Molecular modeling studies have predicted its interaction with biological targets, providing insights into its potential pharmacological activity. These simulations have been instrumental in guiding experimental design, reducing trial-and-error approaches and accelerating the discovery process. By integrating experimental data with computational predictions, researchers can more efficiently optimize derivatives of this compound for improved efficacy and reduced toxicity.

The industrial production of 2-(4-Chlorobenzyl)propanoic Acid has also seen advancements, with processes being refined for higher yields and greater sustainability. Green chemistry principles have been applied to minimize waste and energy consumption during synthesis. For instance, catalytic methods that employ recyclable ligands or solvent-free conditions have been developed to enhance environmental compatibility. Such innovations align with global efforts to promote sustainable chemical manufacturing practices.

Moreover, 2-(4-Chlorobenzyl)propanoic Acid has found applications beyond pharmaceuticals, notably in materials science. Its ability to undergo polymerization or form coordination complexes with metals has led to its use in developing novel polymers and metal-organic frameworks (MOFs). These materials exhibit unique properties such as high surface area or selective adsorption capabilities, making them useful in applications ranging from gas storage to catalysis.

In conclusion,2-(4-Chlorobenzyl)propanoic Acid (CAS No. 1012-17-5) is a multifaceted compound with broad utility across multiple scientific disciplines. Its structural features enable diverse chemical transformations, making it indispensable in drug discovery and synthetic chemistry. As research continues to uncover new applications and refine synthetic methodologies,2-(4-Chlorobenzyl)propanoic Acid will undoubtedly remain at the forefront of innovation in organic chemistry and beyond.

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